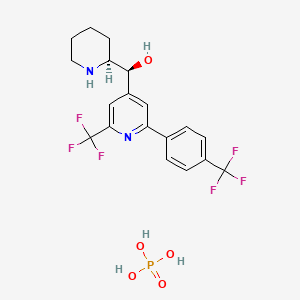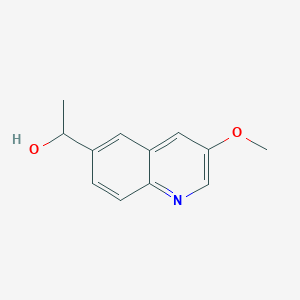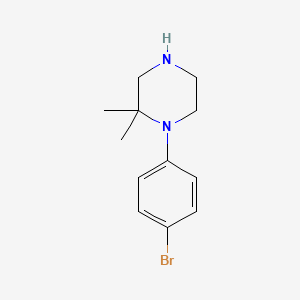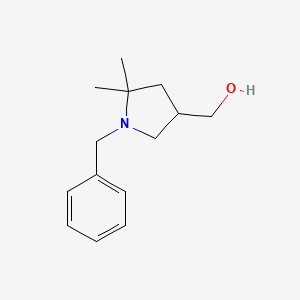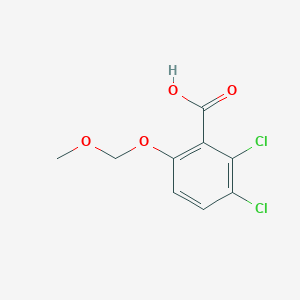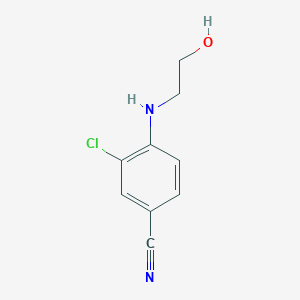
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine is a complex organic compound that features a pyridine ring substituted with benzyloxy groups at positions 2 and 6, and a 4-bromo-2,6-difluorophenyl group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,6-dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups, such as bromine and fluorine, can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(benzyloxy)-3-bromopyridine: Similar structure but lacks the difluorophenyl group.
3-Bromo-2,6-dibenzyloxy-pyridine: Similar but without the difluorophenyl substitution.
Uniqueness
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic and steric characteristics .
Eigenschaften
Molekularformel |
C25H18BrF2NO2 |
|---|---|
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
3-(4-bromo-2,6-difluorophenyl)-2,6-bis(phenylmethoxy)pyridine |
InChI |
InChI=1S/C25H18BrF2NO2/c26-19-13-21(27)24(22(28)14-19)20-11-12-23(30-15-17-7-3-1-4-8-17)29-25(20)31-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI-Schlüssel |
POSHZFIEYVGGKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)C3=C(C=C(C=C3F)Br)F)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






